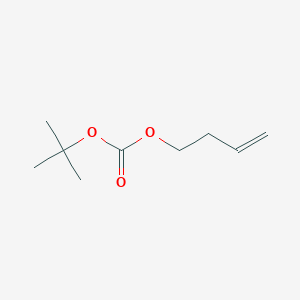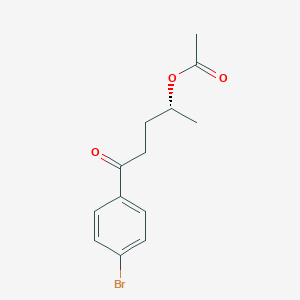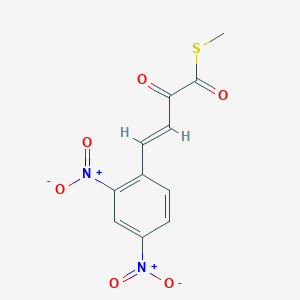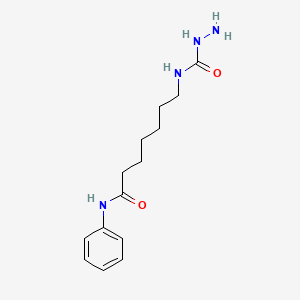![molecular formula C40H76N2O12 B12518485 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamithromycin is a macrolide antibiotic used primarily in veterinary medicine. It is sold under the brand name Zactran and is used for the treatment of respiratory diseases in cattle, pigs, and sheep . This compound is a 7a-azalide, a subclass of macrolides, and was approved for veterinary use in the European Union in 2008 .
準備方法
Gamithromycin can be synthesized through various methods. One method involves the reductive amination of 9-deoxy-8a-8-azaerythromycin A with n-propanal, using chloride silane as a reducer and organic or inorganic tin as a catalyst . Another method involves the use of water for injection as a solvent, phosphoric acid as a cosolvent, and sodium bisulfite . These methods are suitable for industrial production due to their efficiency and scalability.
化学反応の分析
Gamithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Gamithromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial protein synthesis.
Industry: It is used in the veterinary pharmaceutical industry for the production of antibiotics.
作用機序
Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.
類似化合物との比較
Gamithromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. it has unique properties that make it particularly effective for veterinary use:
Erythromycin: The parent molecule of macrolides, used primarily in human medicine.
Azithromycin: Known for its long half-life and broad spectrum of activity.
Clarithromycin: Known for its improved acid stability and better oral absorption compared to erythromycin.
Gamithromycin’s unique structure and pharmacokinetic properties make it highly effective for treating respiratory diseases in animals .
特性
分子式 |
C40H76N2O12 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC名 |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3 |
InChIキー |
VWAMTBXLZPEDQO-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)



![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)

![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)


